1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the reaction of 2-amino-5-(trifluoromethoxy)phenol with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include ketones and alcohols derived from the original compound.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar biological activities.
2-Amino-5-(trifluoromethoxy)benzoic acid: Another related compound with applications in medicinal chemistry.
Uniqueness
1-(2-Amino-5-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H9BrF3NO2 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
WMZNEWFDXGUXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)N)Br |
Origin of Product |
United States |
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